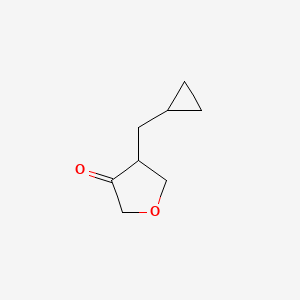

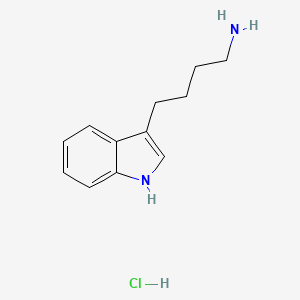

tert-Butyl allyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate is similar to the one you’re asking about. It has a molecular weight of 323.24 and is a solid at room temperature . It’s stored in an inert atmosphere at 2-8°C .

Synthesis Analysis

While specific synthesis methods for your compound aren’t available, similar compounds have been synthesized through substitution reactions or multi-step processes using different starting materials .Molecular Structure Analysis

The InChI code for the similar compound is1S/C17H30BNO4/c1-15(2,3)21-14(20)19-13-10-8-12(9-11-13)18-22-16(4,5)17(6,7)23-18/h8,13H,9-11H2,1-7H3,(H,19,20) . This provides a detailed description of the molecule’s structure. and is a solid at room temperature . It’s stored in an inert atmosphere at 2-8°C .

科学的研究の応用

Synthesis and Intermediate Applications

Tert-butyl allyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate has been identified as a significant intermediate in the synthesis of various biologically active compounds. For instance, it's an important intermediate in the synthesis of crizotinib, an anti-cancer drug. The compound is synthesized through a series of steps, starting with tert-butyl-4-hydroxypiperdine-1-carboxylate, and its structure is confirmed through MS and 1HNMR spectrum (D. Kong et al., 2016).

Crystal Structure and DFT Study

The compound's crystal structure and physical characteristics are of great interest. For example, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a related compound, has been studied for its crystal structure. Density Functional Theory (DFT) is used to compare calculated values with X-ray diffraction values, confirming the optimized molecular structure. Such studies are crucial for understanding the physicochemical properties of these compounds, which in turn informs their use in various applications (W. Ye et al., 2021).

Reactivity Studies

Studies on the reactivity of compounds like tert-butyl 2-allyl- and N-allyl-3-thienylcarbamates, which are similar in structure, have led to the preparation of various pyrroles and dihydrothienopyrroles. These findings demonstrate the versatility of these compounds in organic synthesis and their potential applications in the development of new materials or molecules (D. Brugier et al., 2001).

Atmospheric CO2 Fixation

In an innovative application, tert-butyl hypoiodite (t-BuOI) has been utilized in cyclizative atmospheric CO2 fixation by unsaturated amines, such as allyl amines, leading to cyclic carbamates. This process, which includes the use of similar compounds, highlights their potential role in environmental chemistry, particularly in carbon capture strategies (Y. Takeda et al., 2012).

Polymerization and Functionalization

The compound plays a role in the polymerization process and post-polymerization functionalization. For example, allylboration has been employed as a tool for the functionalization of poly(butadiene-co-[4,4,5,5-tetramethyl-2-(3-methyl-1,3-butadienyl)-1,3,2-dioxaborolane]), demonstrating the compound's utility in material science and polymer chemistry (Hannes Leicht et al., 2016).

Safety and Hazards

作用機序

Target of Action

It is known that this compound is an important intermediate in many biologically active compounds such as crizotinib , which targets the anaplastic lymphoma kinase (ALK) and the c-Met/Hepatocyte growth factor receptor (HGFR).

Mode of Action

It is known that the compound can be used in the suzuki–miyaura coupling reaction , a type of palladium-catalyzed cross coupling reaction, which is used to form carbon-carbon bonds.

特性

IUPAC Name |

tert-butyl N-prop-2-enyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30BNO4/c1-10-11-19(14(20)21-15(3,4)5)12-13(2)18-22-16(6,7)17(8,9)23-18/h10H,1-2,11-12H2,3-9H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDRNMYOBOWKOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=C)CN(CC=C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl allyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dichlorophenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2837866.png)

![2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2837867.png)

![5-(4-Methylpyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2837870.png)

![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2837874.png)

![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2837881.png)

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2837882.png)